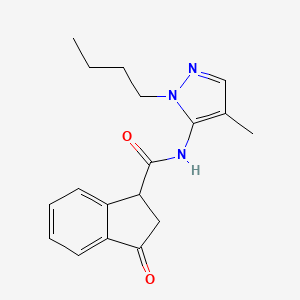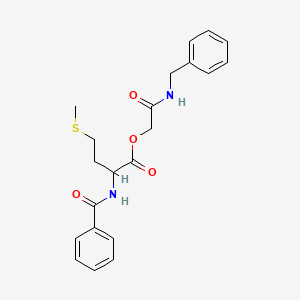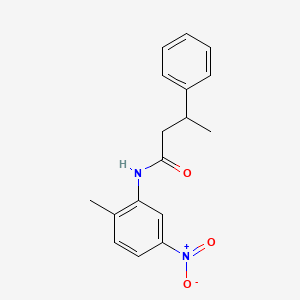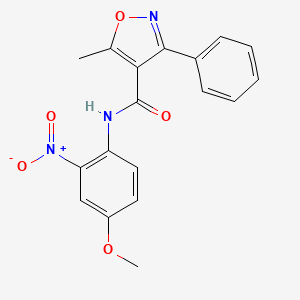
N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-3-oxoindane-1-carboxamide
Übersicht
Beschreibung
N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-3-oxoindane-1-carboxamide, also known as BMIQ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMIQ belongs to the class of pyrazolone-based compounds and is known to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-3-oxoindane-1-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting specific enzymes and signaling pathways in the cell. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). Additionally, this compound has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-3-oxoindane-1-carboxamide is its broad-spectrum activity against various diseases. Additionally, this compound has shown low toxicity in preclinical studies, making it a promising candidate for further development. However, the limitations of this compound include its poor solubility in water, which may limit its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound.
Zukünftige Richtungen
There are several future directions for N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-3-oxoindane-1-carboxamide research. One potential area of research is the development of novel formulations of this compound that improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound in vivo. Another area of research is the investigation of the potential synergistic effects of this compound in combination with other drugs or therapies. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Wissenschaftliche Forschungsanwendungen
N-(1-butyl-4-methyl-1H-pyrazol-5-yl)-3-oxoindane-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In preclinical studies, this compound has demonstrated promising results in the treatment of various types of cancer, including breast, lung, and colon cancer. It has also shown potential in the treatment of viral infections such as HIV and hepatitis C.
Eigenschaften
IUPAC Name |
N-(2-butyl-4-methylpyrazol-3-yl)-3-oxo-1,2-dihydroindene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-4-9-21-17(12(2)11-19-21)20-18(23)15-10-16(22)14-8-6-5-7-13(14)15/h5-8,11,15H,3-4,9-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIFJOHKINYEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)C)NC(=O)C2CC(=O)C3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1,3-benzothiazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3979759.png)



![10-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B3979785.png)
![N-(2-{[(2,6-dichlorophenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B3979790.png)
![N-benzyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3979803.png)



![N-[4-acetyl-5-methyl-5-(5-methyl-2-furyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3979832.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,3-diphenylpropanamide](/img/structure/B3979842.png)
![N,6-dimethyl-N-[(2-methylpyridin-4-yl)methyl]-2-propylpyrimidin-4-amine](/img/structure/B3979846.png)